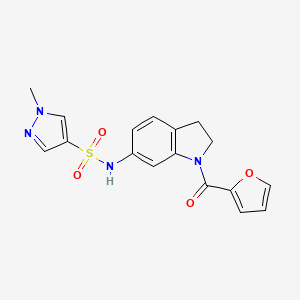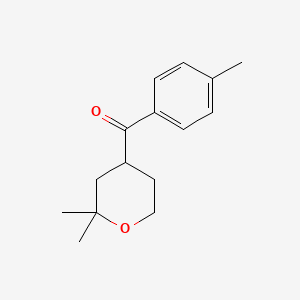
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone is an organic compound with the molecular formula C15H20O2 It is a derivative of tetrahydropyran and is characterized by the presence of a p-tolyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with p-tolylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures, typically around 0°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications, such as pesticides and herbicides.
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. The molecular targets and pathways involved would vary based on the specific biological activity of the final compound.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone.
p-tolylmagnesium bromide: A reagent used in the synthesis of the compound.
2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of the tetrahydropyran ring and the p-tolyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-4-6-12(7-5-11)14(16)13-8-9-17-15(2,3)10-13/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKCOOMOOUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
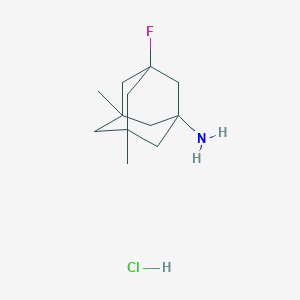
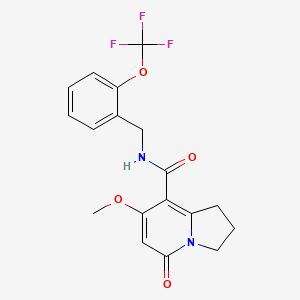
![tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)
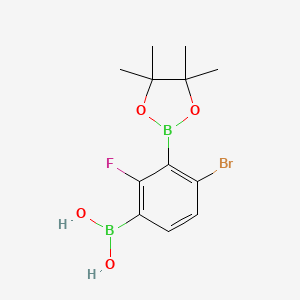
![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)
![2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole](/img/structure/B2923298.png)
![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)
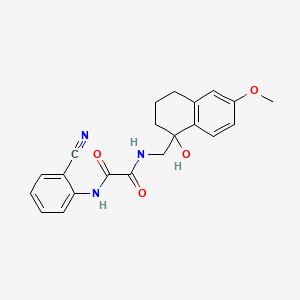
![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone](/img/structure/B2923303.png)
